molecular formula C11H9BrO B8681193 2-Naphthol, 6-bromo-1-methyl- CAS No. 16667-01-9

2-Naphthol, 6-bromo-1-methyl-

Cat. No.: B8681193
CAS No.: 16667-01-9
M. Wt: 237.09 g/mol
InChI Key: YNZVWWALVATSDE-UHFFFAOYSA-N
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Description

Overview of Naphthol Derivatives in Organic Chemistry

Naphthol derivatives are a cornerstone of organic chemistry, built upon the naphthalene (B1677914) bicyclic aromatic system with a hydroxyl (-OH) group. The two main isomers, 1-naphthol (B170400) and 2-naphthol (B1666908), provide the foundation for a vast range of compounds with significant industrial and research interest. nih.govthieme-connect.com These derivatives are pivotal in creating dyes and pigments, particularly azo dyes, and serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aimarketsandmarkets.com The reactivity of the hydroxyl group and the aromatic rings allows for numerous chemical transformations, making naphthols versatile building blocks for complex molecular architectures. sioc-journal.cnacs.org Their unique optical and electronic properties also make them valuable in the development of advanced materials. nih.gov

Significance of Halogenated and Alkylated Naphthol Frameworks

The strategic addition of halogen atoms (halogenation) and alkyl groups (alkylation) to the naphthol structure profoundly influences its chemical and physical properties. rsc.org Halogenated naphthols, such as 6-bromo-2-naphthol (B32079), are highly valuable intermediates in organic synthesis. nih.govorgsyn.org The presence of a halogen, like bromine, alters the electronic landscape of the molecule and provides a reactive site for further modifications, most notably in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net

Alkylation, the introduction of an alkyl group like methyl (CH₃), also imparts significant changes. Alkyl groups can modify a molecule's solubility and steric profile, which can direct the regioselectivity of subsequent reactions. rsc.orgrsc.org The compound at the center of this article, 2-Naphthol, 6-bromo-1-methyl- , combines these features. It possesses a hydroxyl group, a bromine atom, and a methyl group, making it a multifunctional platform for chemical synthesis. ontosight.ai Its synthesis can be achieved through the controlled bromination of 1-methyl-2-naphthol. ontosight.ai

Positional Isomerism and Substituent Effects in Naphthol Systems

Positional isomerism—the specific arrangement of substituents on the naphthalene core—is critical in determining the characteristics of a naphthol derivative. ontosight.ainih.gov The location of each group influences the molecule's electronic distribution, reactivity, and even its biological activity. acs.orgnsf.gov In a disubstituted naphthol like 6-bromo-1-methyl-2-naphthol, the interplay between the different functional groups is complex.

Detailed Research Findings

While extensive research on the specific compound 2-Naphthol, 6-bromo-1-methyl- (CAS No. 16667-01-9) is not widely documented in publicly available literature, its constituent parts and related isomers have been subjects of study, providing insight into its expected properties and reactivity. ontosight.aiontosight.ai The compound has a molecular formula of C₁₁H₉BrO. ontosight.aiguidechem.com

The synthesis of related structures, like 6-bromo-2-naphthol, is well-established and can be achieved by the reduction of 1,6-dibromo-2-naphthol. orgsyn.orgprepchem.com The introduction of the methyl group at the C1 position, adjacent to the hydroxyl group, is often achieved through Friedel–Crafts alkylation or similar methods, though these reactions require careful control to ensure regioselectivity. rsc.orgrsc.org

Derivatives of 6-bromo-2-naphthol are used in the synthesis of dyes and have been investigated for their antibacterial properties. researchgate.netresearchgate.net Furthermore, the ester derivative, Methyl 6-bromo-2-naphthoate, is a key intermediate in the synthesis of the pharmaceutical Adapalene, a retinoid used for treating acne. chemicalbook.comnbinno.com This highlights the potential of the 6-bromo-2-naphthol scaffold as a building block in medicinal chemistry.

Interactive Data Tables

Below are tables detailing the properties of the target compound and its parent structures.

Table 1: Physicochemical Properties of 2-Naphthol, 6-bromo-1-methyl- and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Naphthol, 6-bromo-1-methyl-16667-01-9C₁₁H₉BrO237.09Data not available
6-Bromo-2-naphthol15231-91-1C₁₀H₇BrO223.07127
1-Methyl-2-naphthol708-06-5C₁₁H₁₀O158.20110-112
2-Naphthol135-19-3C₁₀H₈O144.17121-123

Data sourced from multiple chemical databases. guidechem.combiosynth.comchemsrc.comnih.gov

Table 2: Spectroscopic Data for Parent Compound 6-Bromo-2-naphthol

Spectrum TypeKey Signals / Peaks
¹H NMRSignals corresponding to aromatic protons and the hydroxyl proton. chemicalbook.com
Mass Spec (m/z)Top peaks at 222, 224, and 115, consistent with the molecular ion and fragmentation patterns. nih.gov
IR SpectrumPeaks characteristic of O-H and C-Br bonds, as well as aromatic C-H and C=C stretching. nih.gov

This data provides a reference for the characterization of the title compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16667-01-9

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

6-bromo-1-methylnaphthalen-2-ol

InChI

InChI=1S/C11H9BrO/c1-7-10-4-3-9(12)6-8(10)2-5-11(7)13/h2-6,13H,1H3

InChI Key

YNZVWWALVATSDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=CC(=C2)Br)O

Origin of Product

United States

Computational Chemistry and Theoretical Modeling of 2 Naphthol, 6 Bromo 1 Methyl Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a leading computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a staple in chemical research due to its favorable balance of accuracy and computational cost. nih.gov For a molecule like 2-Naphthol (B1666908), 6-bromo-1-methyl-, DFT can be employed to perform a comprehensive analysis of its fundamental chemical nature.

A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. mdpi.com Using DFT methods, such as the widely applied B3LYP functional combined with a basis set like 6-311+G(d,p), the precise bond lengths, bond angles, and dihedral angles of 2-Naphthol, 6-bromo-1-methyl- can be calculated. semanticscholar.org

The resulting optimized structure would detail the planarity of the fused naphthalene (B1677914) rings and the specific spatial arrangement of the hydroxyl (-OH), bromo (-Br), and methyl (-CH₃) substituents. The electronic structure, which describes the distribution of electrons throughout the molecule, is determined concurrently, providing a basis for understanding the molecule's properties. samipubco.com

Table 1: Predicted Optimized Geometrical Parameters for 2-Naphthol, 6-bromo-1-methyl-

This table presents illustrative values typical for such a compound, as specific calculated data is not available in the cited literature.

ParameterBond TypePredicted Value
Bond LengthC-C (aromatic)~1.37 - 1.42 Å
C-O~1.36 Å
O-H~0.96 Å
C-Br~1.90 Å
C-C (methyl)~1.51 Å
Bond AngleC-C-C (ring)~120°
C-O-H~109°
C-C-Br~120°

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govresearchgate.net By calculating the harmonic frequencies, a theoretical spectrum can be generated that corresponds to the distinct vibrational modes of the molecule. For 2-Naphthol, 6-bromo-1-methyl-, this analysis would identify characteristic frequencies for:

O-H stretching of the hydroxyl group.

C-H stretching in the aromatic rings and the methyl group.

C-C stretching within the naphthalene core.

C-Br stretching.

In-plane and out-of-plane bending modes.

Comparing these calculated frequencies with experimental spectroscopic data, when available, allows for precise assignment of vibrational bands and confirms the calculated molecular structure. researchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity and electronic properties. imist.ma The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. worldwidejournals.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. semanticscholar.orgworldwidejournals.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. For 2-Naphthol, 6-bromo-1-methyl-, the analysis would map the distribution of these orbitals, showing which parts of the molecule are most involved in electron donation and acceptance. The electron-donating hydroxyl and methyl groups and the electron-withdrawing bromine atom would significantly influence the energy and localization of these orbitals. samipubco.com

Table 2: Illustrative Frontier Orbital Energies for 2-Naphthol, 6-bromo-1-methyl-

Values are for illustrative purposes to demonstrate typical DFT outputs.

ParameterPredicted Energy (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.com It is invaluable for identifying the sites prone to electrophilic and nucleophilic attack. researchgate.net The map uses a color scale to denote different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-deficient, indicating sites for nucleophilic attack.

Green: Regions of neutral potential.

For 2-Naphthol, 6-bromo-1-methyl-, the MEP map would be expected to show a high negative potential (red) around the electronegative oxygen atom of the hydroxyl group. Conversely, a region of high positive potential (blue) would likely be found near the hydrogen atom of the hydroxyl group. researchgate.net

The Fukui Function (FF) is a more quantitative tool derived from DFT that helps predict local reactivity. nih.gov It identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density when an electron is added or removed. researchgate.netresearchgate.net This analysis provides specific atomic sites for chemical reactions, offering a more refined prediction than MEP maps alone. For 2-Naphthol, 6-bromo-1-methyl-, FF analysis would pinpoint the exact atoms on the naphthalene ring or substituent groups that are most likely to participate in chemical reactions.

Aromaticity is a fundamental property of the naphthalene core. The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the degree of aromaticity in a cyclic system. github.io By calculating the magnetic shielding at the center of each ring (or at a point just above it), a NICS value is obtained. A significant negative NICS value is a hallmark of an aromatic system, indicating a strong diatropic ring current. For the two fused rings in 2-Naphthol, 6-bromo-1-methyl-, NICS calculations would be expected to yield negative values, confirming their aromatic character.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states. rsc.org It is an extension of Density Functional Theory (DFT) that addresses the time-dependent nature of electromagnetic waves interacting with matter. researchgate.net The core of TD-DFT lies in the Runge-Gross theorem, which establishes that for a given initial wavefunction, a one-to-one mapping exists between the time-dependent potential and the time-dependent electron density. stackexchange.com This allows the complex many-body Schrödinger equation to be replaced by a set of time-dependent single-particle equations. uci.edu

For a molecule such as 2-Naphthol, 6-bromo-1-methyl-, TD-DFT can be employed to predict its electronic absorption spectrum, which is crucial for understanding its photophysical properties. The calculations can determine the transition energies to various excited states and the corresponding oscillator strengths, which relate to the intensity of absorption peaks. researchgate.net

Illustrative TD-DFT Calculated Excited State Properties for 2-Naphthol, 6-bromo-1-methyl-

This table presents hypothetical data for illustrative purposes.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S13.853220.15HOMO -> LUMO
S24.202950.28HOMO-1 -> LUMO
S34.552720.09HOMO -> LUMO+1

Data is hypothetical and for illustrative purposes only.

These calculations can also provide insights into the nature of the electronic transitions, for example, by analyzing the molecular orbitals involved. rsc.org This helps in characterizing transitions as π→π* or n→π*, which is fundamental to understanding the molecule's behavior upon light absorption.

Coupled Cluster Theory Approaches for Electronic Structure

Coupled Cluster (CC) theory is a high-accuracy ab initio method for solving the electronic Schrödinger equation. aps.org It provides a robust framework for describing the quantum many-body effects of the electronic wave function. arxiv.org The theory is based on an exponential ansatz of cluster operators acting on a reference determinant (usually the Hartree-Fock determinant), which ensures size-extensivity, a crucial property for accurate energy calculations. aps.org

For 2-Naphthol, 6-bromo-1-methyl-, CC methods, such as Coupled Cluster Singles and Doubles (CCSD) and CCSD with perturbative triples [CCSD(T)], can provide benchmark-quality data for its ground-state electronic structure. These methods are capable of yielding highly accurate molecular geometries, vibrational frequencies, and relative energies of isomers. While computationally more demanding than DFT, CC theory is often considered the "gold standard" for molecular electronic structure calculations. aps.org

Illustrative Coupled Cluster Calculation Results for 2-Naphthol, 6-bromo-1-methyl-

This table presents hypothetical data for illustrative purposes.

PropertyCCSDCCSD(T)
Ground State Energy (Hartree)-2850.12345-2850.12567
Dipole Moment (Debye)2.52.48
Ionization Potential (eV)7.87.85

Data is hypothetical and for illustrative purposes only.

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry plays a vital role in elucidating reaction mechanisms and calculating the associated energetics. For reactions involving 2-Naphthol, 6-bromo-1-methyl-, DFT is a common choice due to its favorable balance of accuracy and computational cost. By mapping the potential energy surface, key structures such as reactants, transition states, intermediates, and products can be located and their energies calculated. researchgate.net

For instance, in a hypothetical electrophilic substitution reaction on the naphthol ring, computational methods can be used to determine the preferred site of attack by comparing the activation energies for substitution at different positions. The influence of the bromo and methyl substituents on the regioselectivity can be rationalized by examining the charge distribution and orbital energies of the molecule. researchgate.net

Illustrative Reaction Energetics for a Hypothetical Nitration of 2-Naphthol, 6-bromo-1-methyl-

This table presents hypothetical data for illustrative purposes.

Reaction CoordinateRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate-2.5
Products-10.8

Data is hypothetical and for illustrative purposes only.

In-Silico Design and Screening Methodologies for Naphthol Derivatives in Chemical Libraries

In-silico techniques are instrumental in the design and screening of chemical libraries of naphthol derivatives for various applications, such as drug discovery. ijpsjournal.comijpsjournal.com These computational approaches allow for the rapid evaluation of large numbers of virtual compounds, prioritizing those with the most promising properties for synthesis and experimental testing. researchgate.net

To explore the chemical space around 2-Naphthol, 6-bromo-1-methyl-, virtual libraries can be generated by systematically modifying its structure with different functional groups. For each derivative, a range of molecular properties can be predicted computationally. These properties often include physicochemical parameters relevant to drug-likeness, such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area. ijpsjournal.com

Illustrative Predicted Molecular Properties for a Virtual Library of 2-Naphthol, 6-bromo-1-methyl- Derivatives

This table presents hypothetical data for illustrative purposes.

DerivativeMolecular WeightLogPH-Bond DonorsH-Bond Acceptors
Parent237.093.911
-NH2 substitution252.123.532
-COOH substitution281.093.222

Data is hypothetical and for illustrative purposes only.

A key aspect of in-silico screening is the prediction of binding affinity between a ligand and a biological target, such as a protein. dntb.gov.ua Molecular docking is a widely used technique for this purpose. ijpsjournal.com It predicts the preferred orientation of a molecule when bound to a target and estimates the strength of the interaction, often expressed as a docking score. ijpsjournal.com

For derivatives of 2-Naphthol, 6-bromo-1-methyl-, a typical workflow would involve:

Target Preparation: Obtaining the 3D structure of the target protein.

Ligand Preparation: Generating 3D conformers of the naphthol derivatives.

Docking Simulation: Using a docking program to place the ligands into the binding site of the protein.

Scoring and Analysis: Ranking the derivatives based on their docking scores and analyzing the predicted binding poses to understand key interactions like hydrogen bonds and hydrophobic contacts.

More rigorous methods, such as free energy calculations, can provide more accurate predictions of binding affinity but are computationally more intensive. dntb.gov.ua

Non-Linear Optical (NLO) Properties Prediction and Analysis

Molecules with large non-linear optical (NLO) responses are of interest for applications in optoelectronics and photonics. nih.gov Computational methods, particularly DFT and TD-DFT, are effective in predicting the NLO properties of molecules. nih.gov The key quantities of interest are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the second- and third-order NLO responses, respectively.

For 2-Naphthol, 6-bromo-1-methyl-, computational analysis would involve calculating these hyperpolarizabilities. The magnitude of the NLO response is often related to the extent of charge transfer within the molecule upon electronic excitation. nih.gov Therefore, analyzing the electronic transitions, particularly those with significant charge-transfer character, is crucial for understanding and designing naphthol derivatives with enhanced NLO properties.

Illustrative Predicted NLO Properties for 2-Naphthol, 6-bromo-1-methyl-

This table presents hypothetical data for illustrative purposes.

PropertyCalculated Value (a.u.)
First Hyperpolarizability (β)150
Second Hyperpolarizability (γ)2500

Data is hypothetical and for illustrative purposes only.

Advanced Research Applications of 2 Naphthol, 6 Bromo 1 Methyl and Analogues in Chemical Science

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

The utility of 6-bromo-2-naphthol (B32079) and its derivatives as foundational building blocks in organic synthesis is well-established. The presence of the bromine atom and the hydroxyl group provides two distinct reactive sites for a variety of chemical transformations, enabling the construction of intricate molecular architectures.

The bromine atom at the 6-position is particularly valuable as it serves as a handle for cross-coupling reactions, such as the Suzuki and Heck reactions. These palladium-catalyzed methods allow for the formation of new carbon-carbon bonds, linking the naphthyl core to other molecular fragments. This versatility is crucial for building complex organic molecules from simpler precursors. For instance, a related analogue, Methyl 6-bromo-2-naphthoate, is a key intermediate in the synthesis of pharmaceuticals like Adapalene and Dasabuvir. guidechem.com In these syntheses, the bromo group is leveraged for coupling reactions to construct the final complex drug molecules. guidechem.com

Furthermore, naphthols are employed in annulation reactions to create fused heterocyclic systems. A facile, metal-free method has been reported for constructing dihydrooxazine derivatives through a formal (3 + 3) annulation reaction between naphthols and 1,3,5-triazinanes. acs.org This strategy highlights the role of the naphthol ring system in providing the necessary electronic and structural framework for cycloaddition processes, leading to the efficient synthesis of complex heterocyclic scaffolds. acs.org The ability to participate in such a diverse array of reactions underscores the importance of 6-bromo-2-naphthol analogues as indispensable tools for synthetic chemists aiming to construct complex and functionally rich molecules.

Precursor CompoundReaction TypeResulting Complex Molecule/ScaffoldApplication Area
Methyl 6-bromo-2-naphthoateUllmann Coupling, Suzuki CouplingAdapalene, DasabuvirPharmaceuticals guidechem.com
6-Bromo-2-naphthol DerivativesPalladium-Catalyzed Coupling6-Substituted Binaphthyl CompoundsAsymmetric Synthesis, Materials Science researchgate.net
2-Naphthols(3 + 3) AnnulationDihydrooxazine DerivativesHeterocyclic Chemistry acs.org
3-Amino-2-naphthol (B167251)Electrochemical CyclizationN-Arylnaphtho[2,3-d]oxazol-2-aminesOptoelectronic Materials mdpi.com

Applications in Advanced Materials Science

The unique photophysical and chemical properties of the 6-bromo-2-naphthol scaffold make it and its derivatives attractive candidates for the development of advanced materials. Their applications span specialty chemicals, optoelectronics, supramolecular chemistry, and catalysis.

Derivatives of 6-bromo-2-naphthol are utilized in the synthesis of specialty chemicals, such as liquid crystals. Research has demonstrated the synthesis of a series of 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines, which are liquid crystal compounds featuring a linear molecular structure with two kinks. sigmaaldrich.com These materials were synthesized in a concise two-step process utilizing 6-bromo-2-naphthol as a precursor. The resulting compounds exhibit specific phase transition behaviors, which are critical for their application in display technologies and other advanced optical systems. The ability to build upon the rigid naphthyl core allows for the precise engineering of molecular shape and intermolecular interactions, which are key design parameters for liquid crystalline materials. sigmaaldrich.com

The photophysical properties of naphthol derivatives are central to their use in optoelectronic materials. 6-Bromo-2-naphthol, in particular, exhibits room-temperature phosphorescence (RTP), a phenomenon where a molecule emits light for an extended period after initial photoexcitation. sigmaaldrich.comnih.gov This property is often enhanced when the molecule is incorporated into a rigid matrix or a host-guest complex, which minimizes non-radiative decay pathways. nih.gov Such phosphorescent materials are of interest for applications in organic light-emitting diodes (OLEDs), bioimaging, and chemical sensing.

Additionally, related naphthol analogues serve as precursors for fluorescent materials. For example, 3-amino-2-naphthol can be used to synthesize N-arylnaphtho[2,3-d]oxazol-2-amines via an electrochemical process. mdpi.com These resulting fused oxazole (B20620) compounds possess extended π-conjugated systems and exhibit fluorescence in the blue-to-green region of the spectrum, making them suitable for use as emitters in optoelectronic devices. mdpi.com

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. thno.orgmdpi.com 6-Bromo-2-naphthol has been shown to act as a guest molecule, forming a 1:1 binary complex with β-cyclodextrin, a common macrocyclic host. nih.gov The formation of this inclusion complex was confirmed by absorptiometric and fluorimetric methods. nih.gov

A significant outcome of this host-guest interaction is the induction of room-temperature phosphorescence (RTP). The encapsulation of 6-bromo-2-naphthol within the hydrophobic cavity of the β-cyclodextrin host protects it from quenchers and restricts its vibrational freedom, thereby enhancing its phosphorescent emission. nih.gov The effect is further amplified by the addition of a third component, such as cyclohexane (B81311), which is believed to facilitate the formation of microcrystals, providing the rigid environment necessary for strong RTP. nih.gov This ternary system is a classic example of how supramolecular assembly can be used to modulate and enhance the photophysical properties of a molecule. rsc.org

Host MoleculeGuest MoleculeKey ObservationApplication
β-Cyclodextrin6-Bromo-2-naphtholFormation of 1:1 complex nih.govEnhancement of Room-Temperature Phosphorescence (RTP) nih.gov
β-Cyclodextrin + Cyclohexane6-Bromo-2-naphtholStrongest RTP enhancement due to microcrystal formation nih.govMolecular Sensing, Optoelectronics nih.gov

Naphthol-based compounds are excellent platforms for designing fluorescent chemosensors for the detection of specific analytes, particularly metal ions. The design principle often relies on mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of an analyte to the sensor molecule triggers a significant increase in fluorescence intensity (a "turn-on" response). researchgate.net

For example, a Schiff base derivative of naphthol has been developed as a highly selective and reversible "off-on" fluorescent sensor for aluminum ions (Al³⁺). researchgate.net In its free state, the sensor exhibits weak fluorescence. However, upon binding with Al³⁺, the complexation restricts intramolecular rotation and other non-radiative decay processes, leading to a dramatic enhancement of fluorescence. researchgate.net Similar naphthol-based sensors have been designed for other metal ions like gallium (Ga³⁺), demonstrating the versatility of this scaffold in molecular recognition. researchgate.net These sensors can be applied to test strips for visual detection, highlighting their practical utility. researchgate.net

Recent research has unveiled the catalytic potential of 6-bromo-2-naphthol, particularly in photochemistry. It can function as a photoacid catalyst, where its acidity is dramatically increased upon excitation with visible light. nsf.gov This property has been harnessed to catalyze the acetalization of carbonyls with alcohols under mild conditions. In its ground state, 6-bromo-2-naphthol is a weak acid, but upon irradiation, it becomes a strong acid capable of protonating the carbonyl, thereby activating it for nucleophilic attack by the alcohol. nsf.gov This visible-light-mediated approach offers a green and efficient alternative to traditional methods that often require strong Brønsted or Lewis acids. nsf.gov

Furthermore, the electron-deficient nature of certain aromatic systems allows them to engage in non-covalent interactions with anions, known as anion-π interactions. nih.gov These interactions, though weaker than covalent bonds, can significantly influence molecular recognition, stability, and catalysis. nih.govresearchgate.net Studies on 1,8-disubstituted naphthol derivatives have shown that intramolecular anion-π interactions between the naphtholate anion (formed upon deprotonation) and an adjacent aromatic ring can stabilize the anion. nih.gov This stabilization has a measurable effect on the compound's acidity (pKa value). The principle of using anion-π interactions to stabilize anionic transition states is a burgeoning area in catalysis, with applications in designing "anion-π enzymes" and catalysts for reactions involving enolate intermediates. researchgate.net

Chromophore Unit Development in Chemical Systems

The bromo-naphthol scaffold is a valuable core structure for the design of chromophores, which are the parts of a molecule responsible for its color and light-interacting properties. The inherent photophysical characteristics of these compounds, such as their ability to absorb and emit light, can be finely tuned through chemical modification. The bromine atom, in particular, plays a crucial role; as a "heavy atom," it facilitates a process called intersystem crossing, which can lead to long-lived excited states and phosphorescence.

Photoacid Catalysis: One advanced application of bromo-naphthol analogues is in photoacid catalysis. Photoacids are compounds that become significantly more acidic upon absorbing light. nsf.govrsc.org Research has shown that 6-bromo-2-naphthol can function as a photoacid catalyst under visible light irradiation. nsf.gov Upon photoactivation, its acidity increases, enabling it to catalyze chemical reactions such as the acetalization of carbonyls with alcohols. nsf.govrsc.org This property makes it a component of chemical systems where reactivity can be controlled by an external light stimulus. The enhanced excited-state acidity of 6-bromo-2-naphthol compared to the parent 2-naphthol (B1666908) highlights the influence of the bromine substituent on the electronic properties of the chromophore. nsf.gov

Room-Temperature Phosphorescence (RTP): A significant area of research has been the development of RTP systems using bromo-naphthol derivatives. Typically, phosphorescence is only observed at very low temperatures, but by encapsulating these chromophores within a protective environment, RTP can be achieved. Host-guest complexation with macrocyclic molecules like cyclodextrins provides a rigid and shielded microenvironment that minimizes quenching of the phosphorescent state by external factors like oxygen. nih.gov

Studies have demonstrated that the formation of a ternary complex between 6-bromo-2-naphthol, β-cyclodextrin, and a third component like cyclohexane induces strong RTP. nih.gov The choice of the bromo-naphthol derivative and the size of the cyclodextrin (B1172386) cavity are critical in determining the phosphorescent properties of the resulting system. nih.gov

For instance, a study on two bromo-naphthol derivatives demonstrated that their complexation with different cyclodextrins (α-CD, β-CD, and γ-CD) resulted in varied RTP efficiencies. The highest phosphorescence quantum yield and the longest lifetime were achieved with α-cyclodextrin, which was attributed to the tight encapsulation of the bromo-naphthol unit within its smaller cavity, effectively stabilizing the excited state. nih.gov

Table 1: Phosphorescence Properties of Bromo-Naphthol Derivative (4C) with Cyclodextrins nih.gov
Host MoleculeEmission Peak (nm)Average Lifetime (ms)Visual Emission (under 365 nm UV light)
None (Solid 4C)--Violet
α-Cyclodextrin518, 5481.14Yellow
β-Cyclodextrin518, 5480.89Reduced Yellow
γ-Cyclodextrin518, 5480.67Reduced Yellow

Structure-Function Relationship Studies in Materials Design

The precise architecture of bromo-naphthol analogues is fundamental to the functional properties of the materials derived from them. By systematically altering the molecular structure, researchers can control the macroscopic properties of a material, a concept known as the structure-function relationship.

Host-Guest Materials: The development of RTP materials based on cyclodextrin complexes is a clear illustration of a structure-function relationship. The function—efficient phosphorescence—is directly dependent on the structural fit between the host (cyclodextrin) and the guest (bromo-naphthol derivative). nih.gov

The cavity size of the cyclodextrin dictates the binding model. α-cyclodextrin, having the smallest cavity among the common types, forms a tight complex where the bromo-naphthol unit is partially encapsulated. This specific structure provides the best protection for the excited triplet state, leading to the highest phosphorescence efficiency. In contrast, the larger cavities of β- and γ-cyclodextrin allow for more movement and potential interaction with quenchers, resulting in lower phosphorescence quantum yields and shorter lifetimes. nih.gov This demonstrates how modifying the host's structure directly tunes the material's optical function.

Table 2: Structure-Function Relationship in Bromo-Naphthol⊂Cyclodextrin Complexes nih.gov
Structural Component (Host)Cavity SizeBinding Model with Bromo-NaphtholResulting Function (RTP Efficiency)
α-CyclodextrinSmallTight, partial encapsulationHighest
β-CyclodextrinMediumLess constrained encapsulationModerate
γ-CyclodextrinLargeLoose encapsulationLowest

Liquid Crystals: Bromo-naphthol analogues also serve as precursors for liquid crystals, materials that have properties between those of conventional liquids and solid crystals. sigmaaldrich.com The molecular design and structure-property relationship are critical for creating stable liquid crystals. researchgate.net A study reported the synthesis of a series of liquid crystal compounds, 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines, using 6-bromo-2-naphthol as a key starting material. sigmaaldrich.com

In these molecules, the rigid, non-linear (or kinked) naphthalene (B1677914) core derived from the bromo-naphthol unit is essential for the formation of the liquid crystalline phase. The specific shape of the molecule, dictated by the naphthalene structure, prevents efficient packing into a solid crystal lattice while maintaining a degree of orientational order, which is the defining characteristic of a liquid crystal. This is a direct example of how the inherent structure of the bromo-naphthol building block is translated into the unique phase behavior and function of the final material. sigmaaldrich.comresearchgate.net

Future Directions and Emerging Research Frontiers in Substituted Naphthol Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The synthesis of substituted naphthols, including 2-Naphthol (B1666908), 6-bromo-1-methyl-, is moving towards greener and more efficient methodologies that offer high selectivity. Traditional methods often require harsh conditions and may generate significant waste. acs.orgnih.gov Modern synthetic chemistry is addressing these challenges through several innovative approaches.

One promising area is the development of novel catalytic systems. For instance, a highly efficient and sustainable procedure for producing amidoalkyl naphthols utilizes a graphene oxide-based catalyst functionalized with 2-aminobenzothiazole (B30445) and phosphoric acid. nsmsi.ir This method proceeds via a one-pot, three-component process under solvent-free conditions, offering advantages such as cost-effectiveness, environmental benignity, and high yields. nsmsi.ir Another approach involves the use of biodegradable and reusable catalysts like chitosan-SO3H, which also operates under solvent-free conditions and provides high yields in short reaction times. mdpi.com The mechanochemical bromination of naphthalene (B1677914) using agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) catalyzed by zeolites represents another sustainable route, which can be scaled up for continuous synthesis. researchgate.net

Furthermore, continuous flow chemistry is emerging as a powerful tool for the rapid and scalable synthesis of β-naphthol libraries. rsc.org This technique allows for precise control over reaction parameters, leading to high yields and throughput, as demonstrated by the synthesis of various β-naphthols in as little as 160 seconds. rsc.org Such methods could be adapted for the selective synthesis of 2-Naphthol, 6-bromo-1-methyl-, offering significant improvements in efficiency and sustainability over classical batch processes.

Table 1: Comparison of Synthetic Routes for Substituted Naphthols

Feature Traditional Synthesis (e.g., Stepwise Electrophilic Substitution) Novel Sustainable Synthesis (e.g., Catalytic One-Pot Reaction)
Catalyst Often requires stoichiometric amounts of Lewis acids or strong protic acids. Utilizes recyclable and environmentally benign catalysts (e.g., functionalized graphene oxide, chitosan). nsmsi.irmdpi.com
Solvent Frequently employs halogenated or other hazardous organic solvents. Often proceeds under solvent-free conditions or in green solvents like water. nsmsi.irmdpi.com
Reaction Time Can be lengthy, involving multiple steps and purification stages. Significantly shorter reaction times, often in the range of minutes to a few hours. mdpi.comrsc.org
Selectivity May produce mixtures of isomers, requiring extensive purification. High regio- and chemoselectivity can be achieved with carefully designed catalysts. researchgate.net

| Sustainability | Generates considerable waste and has a higher environmental footprint. | Adheres to green chemistry principles with higher atom economy and reduced waste. nsmsi.irnih.gov |

Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the dynamic behavior of substituted naphthols in various environments is crucial for designing new functional materials and biological probes. Advanced spectroscopic techniques are providing unprecedented insights into these processes. researchgate.net

Time-resolved spectroscopy, for example, allows for the study of dynamic processes on timescales as short as femtoseconds (10⁻¹⁵ seconds). wikipedia.org Techniques like time-resolved fluorescence spectroscopy and transient absorption spectroscopy are particularly valuable for investigating the excited-state dynamics of naphthol derivatives. wikipedia.orgnih.gov For instance, time-correlated single photon counting (TC-SPC) can measure the fluorescence lifetimes of naphthol-naphthalimide conjugates, revealing the efficiency of processes like Förster resonance energy transfer (FRET). nih.gov

Femtosecond transient absorption spectroscopy has been used to study the excited-state intramolecular proton transfer (ESIPT) in naphthol derivatives, a process vital for their application as molecular probes and photosensitizers. nih.gov These studies can determine the lifetimes of transient species, such as the keto and enol tautomers, providing a detailed picture of the reaction dynamics. nih.gov Another powerful technique is time-resolved infrared (TRIR) spectroscopy, which offers structural information on short-lived excited states, complementing data from electronic spectroscopy. wikipedia.org

Table 2: Advanced Spectroscopic Techniques for Studying Naphthol Dynamics

Spectroscopic Technique Information Obtained Timescale Application to Substituted Naphthols
Time-Resolved Fluorescence Spectroscopy Fluorescence lifetimes, excited-state reactions, energy transfer efficiency. nih.govresearchgate.net Picoseconds to nanoseconds. Studying photophysical properties and interactions with biological molecules. nih.gov
Transient Absorption Spectroscopy Absorption spectra of transient species (e.g., excited states, radicals). nih.gov Femtoseconds to milliseconds. Investigating reaction intermediates and mechanisms, such as ESIPT. nih.gov
Time-Resolved Infrared (TRIR) Spectroscopy Vibrational spectra of excited states, providing structural information. wikipedia.org Picoseconds to microseconds. Elucidating the structural changes during photochemical reactions.

| Two-Dimensional Correlation Spectroscopy | Correlation analysis of spectral changes, helping to identify sequential events. wikipedia.org | Varies with the primary technique. | Resolving complex reaction pathways and identifying correlated spectral features. |

Integration of Machine Learning in Computational Naphthol Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing computational chemistry, offering powerful tools for accelerating the discovery and design of new molecules like substituted naphthols. numberanalytics.comnih.gov ML models can be trained on large datasets of molecular structures and properties to make predictions and identify patterns that would be difficult for humans to discern. numberanalytics.comulster.ac.uk

In the context of naphthol chemistry, ML can be applied to predict a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which is crucial for drug discovery. nih.govnih.govmdpi.comiapchem.org By analyzing the structural features of a molecule like 2-Naphthol, 6-bromo-1-methyl-, ML algorithms can predict its biological activity and potential toxicity, allowing researchers to prioritize promising candidates for synthesis and experimental testing. nih.govmdpi.com

Furthermore, ML is being used to enhance molecular modeling and simulations. nih.gov For example, ML potentials can be trained on data from high-level quantum mechanics calculations to perform molecular dynamics simulations with comparable accuracy but at a fraction of the computational cost. nih.gov This enables the study of larger systems and longer timescales, providing deeper insights into the behavior of naphthol derivatives in complex environments. ML is also being employed to predict the outcomes of chemical reactions, which can aid in the design of more efficient synthetic routes. researchgate.net

Exploration of Naphthol Architectures for Emerging Functional Materials

The unique electronic and photophysical properties of the naphthol scaffold make it an attractive building block for a variety of emerging functional materials. researchgate.net The specific substitution pattern of 2-Naphthol, 6-bromo-1-methyl- allows for fine-tuning of these properties and for the introduction of further functionalities.

Naphthol derivatives are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The extended π-system of the naphthalene core can be modified through the introduction of electron-donating or electron-withdrawing groups to control the HOMO and LUMO energy levels, which is critical for charge injection and transport in these devices. mdpi.com The bromine atom in 2-Naphthol, 6-bromo-1-methyl- can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex, conjugated architectures. nih.gov

In the realm of materials science, naphthol-based structures are also being investigated for their nonlinear optical (NLO) properties. researchgate.net Theoretical studies have shown that the NLO response of 1-naphthols can be significantly enhanced by appropriate substitution, making them promising candidates for applications in optical devices. researchgate.net Additionally, the inherent fluorescence of many naphthol derivatives makes them suitable for use as sensors and probes. For example, some naphthol derivatives exhibit changes in their fluorescence upon binding to specific ions or molecules, enabling their use in analytical and diagnostic applications. researchgate.net The biological activity of naphthol derivatives is also a significant area of research, with studies exploring their potential as anticancer, antioxidant, and enzyme-inhibiting agents. nih.govnih.gov

Theoretical Frameworks for Predicting Complex Naphthol Reactivity

Theoretical and computational methods, particularly those based on Density Functional Theory (DFT), are indispensable tools for understanding and predicting the reactivity of substituted naphthols. researchgate.netnih.gov These frameworks provide detailed insights into the electronic structure, reaction mechanisms, and kinetic and thermodynamic parameters that govern the chemical behavior of these molecules.

For a molecule like 2-Naphthol, 6-bromo-1-methyl-, DFT calculations can be used to predict its reactivity towards various reagents. For example, by calculating the distribution of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential, one can identify the most likely sites for electrophilic or nucleophilic attack. mdpi.com This information is crucial for designing selective chemical transformations.

Theoretical studies have been successfully applied to elucidate the mechanisms of complex reactions involving naphthols. For instance, DFT calculations have been used to study the oxidation of 1- and 2-naphthols by hydroxyl radicals, identifying the most stable radical adducts and explaining the experimentally observed product distributions. researchgate.netnih.gov Such studies are vital for understanding the degradation pathways of these compounds in the environment and in biological systems.

Furthermore, computational methods are being used to guide the design of new catalysts and reaction conditions. acs.org By modeling the interaction between a naphthol substrate and a catalyst, researchers can predict which catalyst will be most effective and selective for a desired transformation. acs.org This in silico approach significantly reduces the amount of experimental work required, making the development of new synthetic methods more efficient and cost-effective.

Table 3: Compound Names Mentioned in the Article

Compound Name
2-Naphthol, 6-bromo-1-methyl-
Amidoalkyl naphthols
2-Aminobenzothiazole
Chitosan-SO3H
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Naphthol-naphthalimide conjugates
1-Naphthols
2-Naphthols (β-naphthols)

Q & A

Q. What are the recommended synthetic routes for 6-bromo-1-methyl-2-naphthol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A common approach involves coupling reactions (e.g., diazotization followed by electrophilic substitution). For instance, bromination of 1-methyl-2-naphthol can be optimized using controlled stoichiometry of brominating agents (e.g., NBS or Br₂) under inert atmospheres. Temperature control (<5°C) and pH modulation (using NaOH) minimize side reactions like polybromination . For sulfonation derivatives, microwave-assisted reactors reduce synthesis time to ≤10 minutes with >80% conversion rates, as demonstrated in sulfonation studies of 2-naphthol derivatives .

Q. How can researchers verify the purity and structural integrity of 6-bromo-1-methyl-2-naphthol post-synthesis?

  • Methodological Answer :
  • Chromatography : HPLC or GC-MS with polar stationary phases (e.g., C18 columns) to separate impurities.
  • Spectroscopy :
  • ¹³C NMR to confirm substitution patterns (e.g., distinguishing bromine at C6 vs. C7) .
  • X-ray crystallography (via SHELX software) for resolving crystal structures and validating intramolecular interactions (e.g., non-covalent H–H interactions in naphthol derivatives) .
  • Melting Point Analysis : Compare observed values (e.g., ~131°C for analogous naphthol derivatives) with literature data .

Q. What toxicological models are appropriate for assessing the safety of brominated naphthol derivatives?

  • Methodological Answer :
  • In vivo models : Rodent studies (rats/mice) for systemic effects (hepatic, renal, respiratory) via oral, dermal, or inhalation routes .
  • In vitro assays : Cell-based cytotoxicity screens (e.g., liver HepG2 cells) to evaluate metabolic disruption.
  • Toxicokinetics : Use ATSDR guidelines for literature review, prioritizing studies with endpoints like LD₅₀, NOAEL, and LOAEL .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of 6-bromo-1-methyl-2-naphthol?

  • Methodological Answer :
  • Functional Selection : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) for geometry optimization. The Colle-Salvetti correlation-energy formula can refine electron density calculations .
  • Property Prediction :
  • HOMO-LUMO gaps to assess reactivity.
  • Partial charge distribution to identify electrophilic sites (e.g., bromine as a leaving group).
  • Validation : Compare computed vibrational spectra (IR/Raman) with experimental data .

Q. What advanced analytical techniques enable quantification of 6-bromo-1-methyl-2-naphthol in complex mixtures?

  • Methodological Answer :
  • Fluorescence Spectroscopy : Coupled with machine learning (e.g., FastICA-SVR algorithms) for resolving overlapping signals in mixtures. Achieves RMSEP ≤0.12 μg·L⁻¹ and recovery rates >96% .
  • LC-MS/MS : MRM mode with deuterated internal standards (e.g., ²H₃-2-naphthol) for high sensitivity .

Q. How do bromine and methyl substituents influence the environmental degradation pathways of 2-naphthol derivatives?

  • Methodological Answer :
  • Plasma Degradation : Dielectric barrier discharge (DBD) reactors with ambient air generate ozone and ROS (OH·, O₃) to decompose 2-naphthol derivatives. Bromine may slow degradation by stabilizing intermediates .
  • Photocatalysis : TiO₂/UV systems for hydroxylation and dehalogenation. Kinetic studies using pseudo-first-order models to compare half-lives of substituted vs. unsubstituted naphthols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.